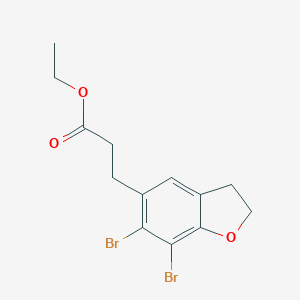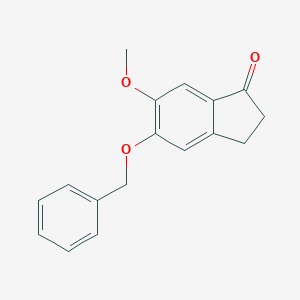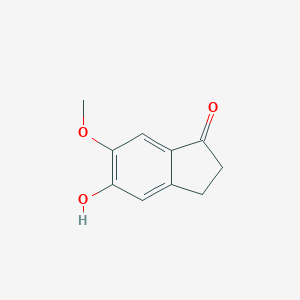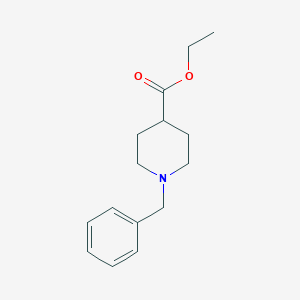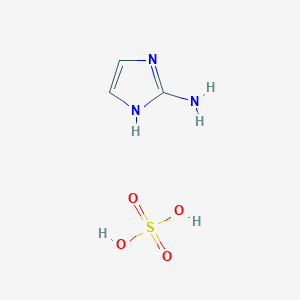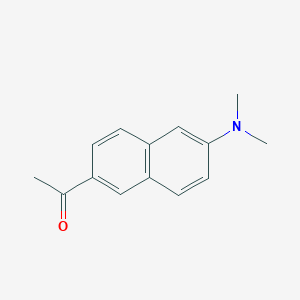![molecular formula C26H23NS B023349 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 109904-25-8](/img/structure/B23349.png)
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Vue d'ensemble
Description
Synthesis Analysis The synthesis of various 4,5,6,7-tetrahydrothieno pyridine derivatives, including the 5-trityl variant, typically involves multiple steps, including cyclization, alkylation, and sulfuration reactions. These methods aim to introduce different substituents on the thieno[3,2-c]pyridine nucleus, modifying the compound's physical and chemical properties to enhance its biological activity. The overall synthesis approach is highly dependent on the desired functional groups and the specific biological activity targeted for enhancement (Sangshetti et al., 2014).
Molecular Structure Analysis The molecular structure of 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives is characterized by the presence of a tetrahydrothieno pyridine ring, which is a saturated version of the thieno[3,2-c]pyridine core. This core structure is crucial for the compound's interaction with biological targets. X-ray crystallography and spectroscopic methods, including NMR and mass spectrometry, are commonly used to determine the structure and confirm the identity of synthesized derivatives (Niu et al., 2014).
Chemical Reactions and Properties 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its derivatives undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive sites on the thienopyridine core. These reactions are fundamental for the introduction of pharmacophore groups into the molecule, thereby enhancing its biological activities. The chemical properties of these compounds are significantly influenced by the substituents on the tetrahydrothieno pyridine ring (Kitabatake et al., 2010).
Physical Properties Analysis The physical properties of 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives, such as solubility, melting point, and crystallinity, are critical for their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). These properties are tailored during the synthesis process to ensure optimal bioavailability and therapeutic efficacy. The solubility, in particular, can be modified by introducing or modifying functional groups on the molecule (Çolak et al., 2021).
Chemical Properties Analysis The chemical properties of 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives, including reactivity, stability, and pH sensitivity, are crucial for their biological activity. These properties determine the compound's interaction with biological targets, its stability under physiological conditions, and its ability to reach the site of action without significant degradation. Optimizing these chemical properties is essential for the development of therapeutically effective compounds (Sangshetti et al., 2014).
Applications De Recherche Scientifique
1. Application in Medicinal Chemistry
- Summary : 4,5,6,7-Tetrahydrothieno pyridine derivatives, including 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, have been synthesized and evaluated for various biological activities in different models . These compounds are considered important due to their biodiversities from the industrial perspective .
- Methods : The synthesis of these compounds involves various chemical reactions, but the specific methods and technical details are not provided in the source .
- Results : Some analogs have shown potent biological activities and may be considered as lead molecule for the development of future drugs .
2. Application in Antitubulin Agents
- Summary : 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives have been synthesized and evaluated for antiproliferative activity on a panel of cancer cell lines .
- Methods : The synthesis of these compounds involves various chemical reactions, but the specific methods and technical details are not provided in the source .
- Results : The 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative and its 6-ethoxycarbonyl homologue were identified as new antiproliferative agents that inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Their interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .
3. Application in Drug Synthesis
- Summary : 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (THP hydrochloride) is used as a key intermediate in the synthesis of the antiplatelet drug clopidogrel.
- Methods : The specific methods and technical details of how THP hydrochloride is used in the synthesis of clopidogrel are not provided in the source.
- Results : The result of this application is the production of clopidogrel, an antiplatelet drug.
4. Application in the Synthesis of Prasugrel
- Summary : Prasugrel is a thienopyridine ADP-receptor antagonist that is rapidly metabolised to its active platelet-inhibitory metabolite . It has found extensive use as a major thienopyridine ADP-receptor antagonist with a safer, higher, faster, and more consistent level of inhibition of platelet aggregation compared to similar drugs .
- Methods : The synthesis of prasugrel starts from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, which is obtained from Sigma-Aldrich Co . The compound is prepared in 92% yield after N-protection reaction with triphenylchloromethane in CH2Cl2 .
- Results : Prasugrel is obtained with a total yield of 50% after seven linear steps from 4,5,6,7-tetrahydrothieno [3,2-c]pyridine and 2-bromo-1-cyclopropyl-2-(2- fluorophenyl)ethan-1-one as raw materials .
5. Application in the Synthesis of Clopidogrel
- Summary : 4,5,6,7-Tetrahydrothieno[3,2,c]pyridine hydrochloride is used as a key intermediate in the synthesis of the antiplatelet drug clopidogrel .
- Methods : The specific methods and technical details of how 4,5,6,7-Tetrahydrothieno[3,2,c]pyridine hydrochloride is used in the synthesis of clopidogrel are not provided in the source .
- Results : The result of this application is the production of clopidogrel, an antiplatelet drug .
6. Application in the Synthesis of Prasugrel
- Summary : Prasugrel is a thienopyridine ADP-receptor antagonist that is rapidly metabolised to its active platelet-inhibitory metabolite . It has found extensive use as a major thienopyridine ADP-receptor antagonist with a safer, higher, faster, and more consistent level of inhibition of platelet aggregation compared to similar drugs .
- Methods : The synthesis of prasugrel starts from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, which is obtained from Sigma-Aldrich Co . The compound is prepared in 92% yield after N-protection reaction with triphenylchloromethane in CH2Cl2 .
- Results : Prasugrel is obtained with a total yield of 50% after seven linear steps from 4,5,6,7-tetrahydrothieno [3,2-c]pyridine and 2-bromo-1-cyclopropyl-2-(2- fluorophenyl)ethan-1-one as raw materials .
Propriétés
IUPAC Name |
5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NS/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)27-18-16-25-21(20-27)17-19-28-25/h1-15,17,19H,16,18,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKZMCVLPGUJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548310 | |
| Record name | 5-(Triphenylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
CAS RN |
109904-25-8 | |
| Record name | 5-(Triphenylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

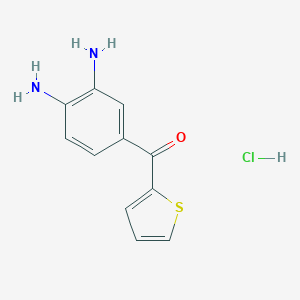
![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)


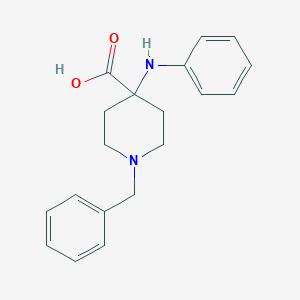
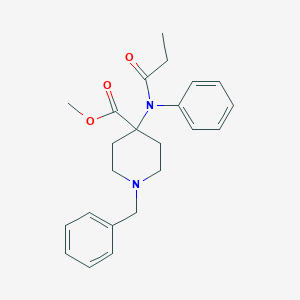
![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)
![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)
